molecular formula C14H18N2O2S B3952659 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide

Cat. No. B3952659
M. Wt: 278.37 g/mol
InChI Key: SRNLPPAWUMYVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide” is a compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. A thiazole is a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR), proton and carbon-13 nuclear magnetic resonance (1H/13C NMR), and ultraviolet (UV) spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. These include determining its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, polar surface area, polarizability, surface tension, and molar volume .

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been found to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound. Understanding the molecular targets of this compound could lead to the development of more potent and selective compounds. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential anti-cancer drug.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide has been found to exhibit a range of interesting biological activities, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to enhance the anti-cancer activity of other drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-4-5-9(2)13(17)16-14-15-11-7-6-10(18-3)8-12(11)19-14/h6-9H,4-5H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNLPPAWUMYVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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